molecular formula C23H22O7 B2507872 Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate CAS No. 227094-60-2

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate

Cat. No.: B2507872
CAS No.: 227094-60-2
M. Wt: 410.422
InChI Key: VEOGWCUFEVYVEG-UHFFFAOYSA-N
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Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 227094-60-2) is a chromen-derived compound featuring a benzodioxin moiety, an ethyl group at position 6, a methyl group at position 2, and a methyl ester functional group. Its molecular formula is C₂₃H₂₂O₇, with a molecular weight of 410.428 g/mol .

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-4-14-9-16-19(11-18(14)29-12-21(24)26-3)30-13(2)22(23(16)25)15-5-6-17-20(10-15)28-8-7-27-17/h5-6,9-11H,4,7-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOGWCUFEVYVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes the following steps:

  • Formation of the chromone core: : This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenones.

  • Introduction of the ethyl group: : This step involves the alkylation of the chromone core using ethylating agents.

  • Attachment of the benzodioxin moiety: : This is typically done through a nucleophilic substitution reaction involving 2,3-dihydro-1,4-benzodioxin-6-yl derivatives.

  • Esterification: : The final step involves the esterification of the hydroxyl group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides to replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Nucleophiles like amines, halides, and alkylating agents are used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted chromones or benzodioxins.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen Ring

The benzodioxin-chromen scaffold allows for extensive structural modifications. Key analogs and their distinguishing features are summarized below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (Target Compound) 227094-60-2 C₂₃H₂₂O₇ 410.428 - Methyl ester
- Ethyl (C6), methyl (C2)
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 227094-73-7 C₂₃H₁₉F₃O₇ 462.398 - Trifluoromethyl (C2)
- Increased lipophilicity
Allyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 610760-11-7 C₂₅H₂₄O₇ 436.460 - Allyl ester
- Enhanced steric bulk
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetate 227094-49-7 C₂₃H₂₂O₇ 410.428 - Propyl (C6) instead of ethyl
- Altered pharmacokinetics
Bis(2-hydroxyethyl)ammonium salt of {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid 227094-64-6 C₂₆H₃₁NO₉ 501.538 - Ionic form
- Improved aqueous solubility
Key Observations:

Trifluoromethyl Substitution (CAS 227094-73-7): The trifluoromethyl group at position 2 increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Ester Group Modifications: Replacing the methyl ester with allyl (CAS 610760-11-7) or isopropyl groups (CAS 610765-01-0) alters steric and electronic properties, impacting metabolic stability .

Alkyl Chain Length (CAS 227094-49-7): Substituting ethyl with propyl at position 6 retains molecular weight but may affect binding affinity in biological targets .

Physicochemical Properties

  • Solubility: The bis(2-hydroxyethyl)ammonium salt (CAS 227094-64-6) demonstrates enhanced aqueous solubility compared to the neutral methyl ester form, making it preferable for formulations requiring high bioavailability .
  • Thermal Stability: Trifluoromethyl-substituted analogs (e.g., CAS 227094-73-7) may exhibit higher thermal stability due to the electron-withdrawing effect of the CF₃ group .

Biological Activity

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is a synthetic compound that belongs to the class of 2H/4H-chromenes, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25O5. The compound features a complex structure that includes a benzodioxin moiety and a chromene scaffold, which are both significant in conferring biological activity.

Biological Activities

Research indicates that compounds within the 2H/4H-chromene family exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that 2H/4H-chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways. For instance, analogs have been reported to cause G2/M cell cycle arrest and induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Antimicrobial Properties :
    • Several derivatives have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported at 256 µg/mL .
  • Antidiabetic Effects :
    • Compounds similar to this compound have shown promise in lowering blood glucose levels and improving insulin sensitivity in diabetic models .
  • Neuroprotective Effects :
    • Some studies indicate that chromene derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of key enzymes such as acetylcholinesterase contributes to its neuroprotective properties.

Case Study 1: Anticancer Activity

A study conducted by Anthony et al. (2007) evaluated the cytotoxic effects of various 4H-chromene derivatives on human cancer cell lines. The study found that these compounds effectively induced apoptosis through caspase activation and reduced cell migration significantly .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antibacterial properties of synthesized chromene derivatives against pathogenic bacteria. The study emphasized the potential of these compounds as alternatives to conventional antibiotics due to their efficacy at relatively low concentrations .

Summary of Findings

The biological activity of this compound is promising across various therapeutic areas:

Biological ActivityMechanismReference
AnticancerApoptosis induction via caspase activation
AntimicrobialInhibition of bacterial growth (MIC = 256 µg/mL)
AntidiabeticImproved insulin sensitivity
NeuroprotectiveAcetylcholinesterase inhibition

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